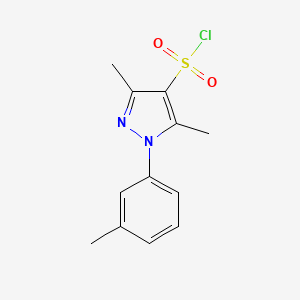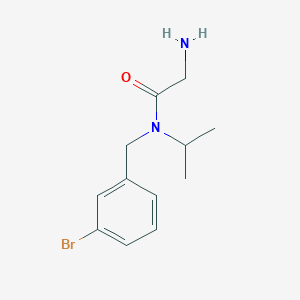![molecular formula C14H18FNO4 B7845066 N-Boc-N-[(4-fluorophenyl)methyl]glycine](/img/structure/B7845066.png)
N-Boc-N-[(4-fluorophenyl)methyl]glycine
Vue d'ensemble
Description
N-Boc-N-[(4-fluorophenyl)methyl]glycine is a chemical compound that belongs to the class of glycine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorobenzyl group attached to the nitrogen atom of glycine. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-[(4-fluorophenyl)methyl]glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the tert-butoxycarbonyl (Boc) protecting group to the amino group of glycine.
N-Alkylation: The protected glycine is then subjected to N-alkylation with 4-fluorobenzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This step attaches the 4-fluorobenzyl group to the nitrogen atom of glycine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-N-[(4-fluorophenyl)methyl]glycine can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The 4-fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reaction conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), various nucleophiles
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotection: Free amine derivative
Substitution: Various substituted benzyl derivatives
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Reduced derivatives with altered functional groups
Applications De Recherche Scientifique
N-Boc-N-[(4-fluorophenyl)methyl]glycine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays and studies to investigate the interactions of glycine derivatives with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Boc-N-[(4-fluorophenyl)methyl]glycine depends on its specific application and target. In medicinal chemistry, the compound may act as a prodrug, where the Boc protecting group is removed in vivo to release the active amine. The 4-fluorobenzyl group can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)-N-benzylglycine: Similar structure but lacks the fluorine atom on the benzyl group.
N-(tert-Butoxycarbonyl)-N-(4-chlorobenzyl)glycine: Similar structure but has a chlorine atom instead of a fluorine atom on the benzyl group.
N-(tert-Butoxycarbonyl)-N-(4-methylbenzyl)glycine: Similar structure but has a methyl group instead of a fluorine atom on the benzyl group.
Uniqueness
N-Boc-N-[(4-fluorophenyl)methyl]glycine is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, binding affinity, and metabolic stability, making it a valuable building block in the synthesis of bioactive molecules.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUIHMJJVLDHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
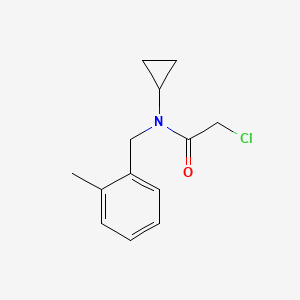
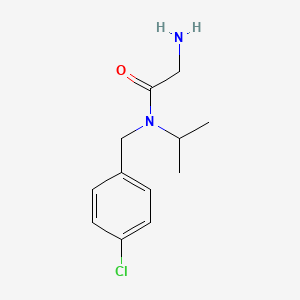
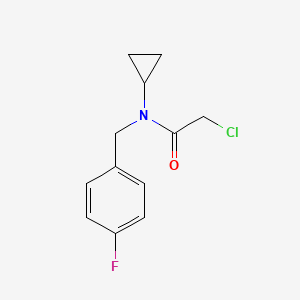
![N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine](/img/structure/B7845021.png)
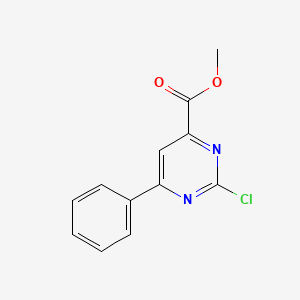
![2-Propen-1-one, 3-[4-(1-methylethyl)phenyl]-1-phenyl-](/img/structure/B7845028.png)
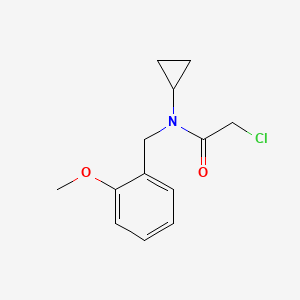
![{N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid](/img/structure/B7845048.png)
![2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7845052.png)
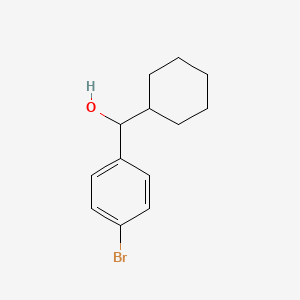
![2-[(4-Bromophenyl)methyl-cyclopropylazaniumyl]acetate](/img/structure/B7845073.png)
![(3'-Fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B7845075.png)
